4-(3,5-Dimethylphenyl)piperidine hydrochloride

Lipophilicity Membrane permeability CNS drug design

4-(3,5-Dimethylphenyl)piperidine hydrochloride (CAS 1004618-84-1) is a 4-arylpiperidine derivative in which a 3,5-dimethylphenyl substituent occupies the 4-position of the saturated piperidine ring, furnished as the hydrochloride salt. With a molecular formula of C₁₃H₂₀ClN and a molecular weight of 225.76 g·mol⁻¹ , the compound belongs to the privileged 4-phenylpiperidine pharmacophore class — a scaffold recurrent in CNS-active agents, sigma receptor ligands, and dopamine neurotransmission modulators.

Molecular Formula C13H20ClN
Molecular Weight 225.76 g/mol
CAS No. 1004618-84-1
Cat. No. B1388664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dimethylphenyl)piperidine hydrochloride
CAS1004618-84-1
Molecular FormulaC13H20ClN
Molecular Weight225.76 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2CCNCC2)C.Cl
InChIInChI=1S/C13H19N.ClH/c1-10-7-11(2)9-13(8-10)12-3-5-14-6-4-12;/h7-9,12,14H,3-6H2,1-2H3;1H
InChIKeyOHCXJBQHXFBVTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Dimethylphenyl)piperidine Hydrochloride (CAS 1004618-84-1): A Structurally Defined 4-Arylpiperidine Building Block for CNS-Oriented Medicinal Chemistry and Sigma Receptor Ligand Design


4-(3,5-Dimethylphenyl)piperidine hydrochloride (CAS 1004618-84-1) is a 4-arylpiperidine derivative in which a 3,5-dimethylphenyl substituent occupies the 4-position of the saturated piperidine ring, furnished as the hydrochloride salt. With a molecular formula of C₁₃H₂₀ClN and a molecular weight of 225.76 g·mol⁻¹ [1], the compound belongs to the privileged 4-phenylpiperidine pharmacophore class — a scaffold recurrent in CNS-active agents, sigma receptor ligands, and dopamine neurotransmission modulators [2]. The 3,5-dimethyl substitution pattern on the phenyl ring is a key structural discriminator: it increases lipophilicity (calculated LogP = 3.11) relative to the unsubstituted 4-phenylpiperidine parent (LogP = 2.48) while preserving an identical topological polar surface area (TPSA = 12.03 Ų) [1], thereby modulating passive membrane permeability without altering hydrogen-bonding capacity. The hydrochloride salt form confers a white crystalline powder morphology with enhanced aqueous solubility compared to the free base (CAS 80836-03-9, a liquid at room temperature) , making it the preferred physical form for direct use in aqueous biological assay buffers and parallel synthesis workflows.

Why 4-(3,5-Dimethylphenyl)piperidine Hydrochloride Cannot Be Replaced by Generic 4-Arylpiperidine Analogs Without Quantitative Justification


The 4-arylpiperidine chemical space encompasses a continuum of commercially available analogs — unsubstituted 4-phenylpiperidine, mono-methyl, dimethyl regioisomers (2,4-; 2,5-; 3,4-), halogenated variants (3,5-difluoro), and positional isomers (2-aryl vs. 3-aryl vs. 4-aryl attachment). These analogs are not functionally interchangeable: lipophilicity varies by over 1.5 log units across regioisomers [1], the 3,5-disubstitution motif is specifically claimed in patent literature for conferring improved dopaminergic stabilizer potency and reduced hERG channel affinity relative to 3,4-disubstituted or mono-substituted congeners [2], and the attachment position (4- vs. 2- vs. 3-) dictates the conformational presentation of the basic nitrogen to target binding pockets [3]. The hydrochloride salt form of the 4-(3,5-dimethylphenyl) analog further provides a crystalline, readily weighable solid with predictable aqueous solubility, unlike the free base which is a liquid at ambient temperature . Any generic substitution without rigorous side-by-side experimental validation in the end user's specific assay system risks introducing uncontrolled variability in target engagement, off-target profile, and physicochemical handling properties. The quantitative evidence below establishes the measurable dimensions along which this compound is differentiated from its closest chemical neighbors.

Quantitative Comparator Evidence for 4-(3,5-Dimethylphenyl)piperidine Hydrochloride (CAS 1004618-84-1)


Lipophilicity (LogP) Differentiation vs. Unsubstituted 4-Phenylpiperidine Parent

The 3,5-dimethyl substitution on the phenyl ring increases calculated lipophilicity by approximately 0.63 log units compared to the unsubstituted 4-phenylpiperidine parent. This is a substantial physicochemical shift with implications for passive membrane permeability, blood-brain barrier penetration potential, and nonspecific protein binding. The target compound's LogP of 3.11 [1] falls within the optimal CNS drug-like range (typically LogP 2–4), whereas the parent 4-phenylpiperidine (LogP 2.48) and its hydrochloride salt (LogP 2.34) [2] are considerably less lipophilic. Notably, the dimethyl regioisomer 4-(2,5-dimethylphenyl)piperidine exhibits a significantly higher LogP of 3.90 , demonstrating that the 3,5-arrangement provides intermediate, potentially more balanced lipophilicity.

Lipophilicity Membrane permeability CNS drug design

Physical Form and Salt-Form Solubility Advantage vs. Free Base for Aqueous Assay Compatibility

The target compound is supplied as the hydrochloride salt, a white crystalline powder, whereas the corresponding free base 4-(3,5-dimethylphenyl)piperidine (CAS 80836-03-9) is a liquid at room temperature . The hydrochloride salt provides a LogD (pH 7.4) of 0.53 [1], indicating partial ionization at physiological pH — a profile that balances aqueous solubility with membrane permeability. In contrast, the free base has no ionizable counterion and a higher calculated LogP of 3.11, predicting lower aqueous solubility. For procurement, the hydrochloride form eliminates the need for in situ salt formation or solubilization optimization before biological testing.

Aqueous solubility Salt selection Assay-ready formulation

Positional Isomerism: 4-Substitution vs. 2-Substitution and Impact on Sigma Receptor Pharmacophore Geometry

The attachment position of the 3,5-dimethylphenyl group to the piperidine ring (4-position vs. 2-position vs. 3-position) is a critical determinant of receptor recognition. Structure-activity relationship (SAR) studies on phenylalkylpiperidines have established that the piperidine nitrogen atom serves as an essential pharmacophoric element for sigma receptor binding, and its spatial orientation relative to the aromatic ring is governed by the attachment position [1]. The 4-substituted isomer presents the basic nitrogen in an extended conformation optimal for interacting with the sigma-1 receptor binding pocket, whereas 2-substituted isomers introduce steric congestion that alters nitrogen accessibility [2]. Patent disclosures for the 3,5-disubstituted phenylpiperidine series specifically claim the 4-substituted scaffold for achieving high-affinity sigma receptor binding (IC₅₀ < 100 nM against [³H]-DTG) with concomitant dopamine D2 receptor selectivity [3]. The commercially available 2-(3,5-dimethylphenyl)piperidine hydrochloride (CAS 2703752-94-5) and 3-(3,5-dimethylphenyl)piperidine [4] are positional isomers with identical molecular formula (C₁₃H₁₉N) and comparable LogP (~3.1) but distinct three-dimensional pharmacophore presentation.

Positional isomerism Sigma receptor Pharmacophore geometry

3,5-Disubstitution Pattern Advantage vs. Alternative Substitution Patterns in Dopamine Neurotransmission Modulation

Patent US8501777B2 explicitly teaches that the 3,5-disubstitution pattern on the phenyl ring of 4-phenylpiperidines 'surprisingly improves the potency and efficacy compared to alternative substitution patterns (e.g. 3,4-disubstitution in which the 4-position is halogen) or mono substituted (3-position)' [1]. Furthermore, 'compounds of the present invention display lower affinity for the hERG channel compared to compounds from prior art' [1]. This dual advantage — enhanced target potency coupled with reduced cardiac ion channel liability — is specifically attributed to the 3,5-substitution geometry. The target compound, bearing 3,5-dimethyl substitution, embodies this patented substitution pattern and is thus structurally pre-validated for dopaminergic stabilizer development programs. Alternative regioisomers such as 4-(2,4-dimethylphenyl)piperidine or the mono-substituted 4-(m-tolyl)piperidine lack the symmetrical 3,5-disubstitution that the patent literature identifies as the potency-enhancing and hERG-sparing motif.

Dopamine modulation SAR hERG selectivity

Purity Specification and Batch-to-Batch Consistency as a Procurement-Relevant Differentiation Factor

Multiple reputable vendors supply 4-(3,5-dimethylphenyl)piperidine hydrochloride at a standardized minimum purity of 95% , with several suppliers providing batch-specific QC documentation including NMR, HPLC, and GC analyses . Sigma-Aldrich lists the free base (CAS 80836-03-9) at 95% purity with defined storage conditions (room temperature, normal shipping temperature) . In contrast, the positional isomer 2-(3,5-dimethylphenyl)piperidine hydrochloride shows more variable commercial availability and is predominantly available through fewer suppliers . The target compound's consistent purity specification across multiple independent vendors reduces procurement risk and facilitates cross-study reproducibility — a non-trivial consideration when sourcing building blocks for lead optimization campaigns.

Purity specification Quality control Procurement standardization

Ligand Efficiency Metrics and TPSA Conservation as a Scaffold Optimization Parameter

Despite adding two methyl groups (+28 Da) relative to the unsubstituted 4-phenylpiperidine parent (MW 161.24 → 189.30 for the free base; 197.70 → 225.76 for the HCl salt), the topological polar surface area (TPSA) remains unchanged at 12.03 Ų [1]. This conservation of TPSA indicates that the 3,5-dimethyl substitution increases molecular weight and lipophilicity without incurring the typical desolvation penalty associated with polar surface area expansion. The resulting ligand efficiency metrics are favorable: the additional hydrophobic surface area contributes to target binding enthalpy without introducing new hydrogen-bond donors or acceptors that would increase aqueous solvation energy. For fragment-based or ligand-efficiency-driven optimization programs, this represents a rare combination — increased hydrophobic contact surface with zero TPSA cost.

Ligand efficiency Polar surface area Fragment-based drug design

Optimal Application Scenarios for 4-(3,5-Dimethylphenyl)piperidine Hydrochloride Based on Quantitative Differentiation Evidence


Sigma-1 Receptor Ligand Development Leveraging the 4-Substituted-3,5-Dimethyl Pharmacophore

Research groups developing sigma-1 receptor ligands for CNS indications should prioritize the 4-(3,5-dimethylphenyl) substitution pattern over 2- or 3-substituted positional isomers. The 4-substitution geometry presents the piperidine nitrogen in the extended conformation required for sigma-1 receptor binding, consistent with the high-affinity pharmacophore (IC₅₀ < 100 nM target) described in patent US8501777B2 [1]. The 3,5-dimethyl substitution specifically enhances potency relative to mono-substituted or 3,4-disubstituted alternatives [1], while the conserved low TPSA (12.03 Ų) [2] supports CNS penetration. Procurement of the correct positional isomer is critical: the 2-substituted analog (CAS 2703752-94-5) is commercially available with identical molecular weight and LogP but presents a fundamentally different pharmacophore geometry incompatible with the established sigma-1 SAR [3].

Dopaminergic Stabilizer Hit-to-Lead Optimization with hERG Liability Mitigation

Medicinal chemistry teams pursuing dopaminergic stabilizers (partial agonists/antagonists at dopamine D2/D3 receptors) should select the 3,5-dimethyl-4-phenylpiperidine scaffold as a starting point for SAR expansion. Patent disclosures explicitly claim that the 3,5-disubstitution pattern 'surprisingly improves potency and efficacy' while reducing hERG channel affinity — a dual optimization achieved without additional polar functionality [1]. The hydrochloride salt form (crystalline solid, LogD pH 7.4 = 0.53) [2] provides direct aqueous assay compatibility, eliminating the solubilization challenges associated with the liquid free base. For in vivo candidate profiling, the LogP of 3.11 (free base) [2] resides within the CNS-favorable range and can be further tuned through N-substitution chemistry.

Parallel Synthesis and Library Production Requiring Consistent Building Block Quality

Laboratories conducting parallel synthesis or DNA-encoded library (DEL) production should source 4-(3,5-dimethylphenyl)piperidine hydrochloride from qualified vendors (Leyan Catalog No. 2239993, Chemenu Catalog No. CM382627) that supply this compound at standardized ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) [1][2]. The crystalline hydrochloride salt enables accurate weighing under standard laboratory conditions, unlike the liquid free base. Multi-vendor availability ensures supply chain resilience, which is critical for library production schedules where compound re-supply delays can stall entire screening campaigns. The conserved TPSA across the 4-arylpiperidine series [3] allows this building block to be integrated into library designs alongside other 4-arylpiperidine analogs without introducing unwanted polar surface area variability.

Physicochemical Property Benchmarking for CNS Lead Optimization Programs

Computational chemists and property-guided design teams can utilize 4-(3,5-dimethylphenyl)piperidine hydrochloride as a reference compound for benchmarking the impact of 3,5-dimethyl substitution on key CNS drug-likeness parameters. The compound demonstrates that two methyl groups can increase LogP by 0.63 units (from 2.48 to 3.11) [1] while adding 28 Da to molecular weight — all at zero TPSA cost (12.03 Ų conserved) [2]. This reference dataset enables quantitative assessment of whether alternative substitution patterns (e.g., 3,5-difluoro, 3,5-dichloro, or heterocyclic replacements) offer superior property trade-offs for a given program's target product profile. The LogD (pH 7.4) value of 0.53 [2] further provides a baseline for evaluating the impact of N-substitution on ionization state and resultant pharmacokinetic properties.

Quote Request

Request a Quote for 4-(3,5-Dimethylphenyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.